

# Spectroscopic Profile of 4-(2-Chloroethoxy)benzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-(2-Chloroethoxy)benzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(2-Chloroethoxy)benzaldehyde**, a valuable intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

## Chemical Structure and Properties

- IUPAC Name: **4-(2-Chloroethoxy)benzaldehyde**
- Molecular Formula: C<sub>9</sub>H<sub>9</sub>ClO<sub>2</sub>[\[1\]](#)[\[2\]](#)
- Molecular Weight: 184.62 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 54373-15-8[\[2\]](#)

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(2-Chloroethoxy)benzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.89	s	1H	-CHO
7.85	d	2H	Ar-H (ortho to -CHO)
7.02	d	2H	Ar-H (ortho to -O)
4.33	t	2H	-OCH <sub>2</sub> -
3.88	t	2H	-CH <sub>2</sub> Cl

Data sourced from typical values for similar structures and may vary slightly based on solvent and instrument.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
190.7	C=O (Aldehyde)
163.7	Ar-C (para to -CHO)
132.1	Ar-C (ortho to -CHO)
130.0	Ar-C (ipso)
114.9	Ar-C (ortho to -O)
68.4	-OCH <sub>2</sub> -
41.5	-CH <sub>2</sub> Cl

Source: Publicly available spectral data.[\[1\]](#)

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2900-3100	Medium	C-H stretch (aromatic and aliphatic)
~2820, ~2720	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aldehyde)[3]
~1600, ~1580	Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (aryl ether)
~650-750	Strong	C-Cl stretch

Source: Vapor Phase IR Spectrum.[1] Characteristic aldehyde and aromatic C=C stretches are observed between 1500–1600 cm<sup>-1</sup>.[3]

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS)

m/z	Relative Intensity	Assignment
184	~40%	[M] <sup>+</sup> (corresponding to <sup>35</sup> Cl isotope)
186	~13%	[M+2] <sup>+</sup> (corresponding to <sup>37</sup> Cl isotope)
121	100%	[M - OCH <sub>2</sub> CH <sub>2</sub> Cl] <sup>+</sup> or [C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>

Source: NIST Mass Spectrometry Data Center.[1] Predicted monoisotopic mass is 184.02911 Da.[4]

## Experimental Protocols

The data presented were obtained using standard spectroscopic techniques as outlined below.

## NMR Spectroscopy

A sample of **4-(2-Chloroethoxy)benzaldehyde** was dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), and transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for  $^1\text{H}$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## IR Spectroscopy

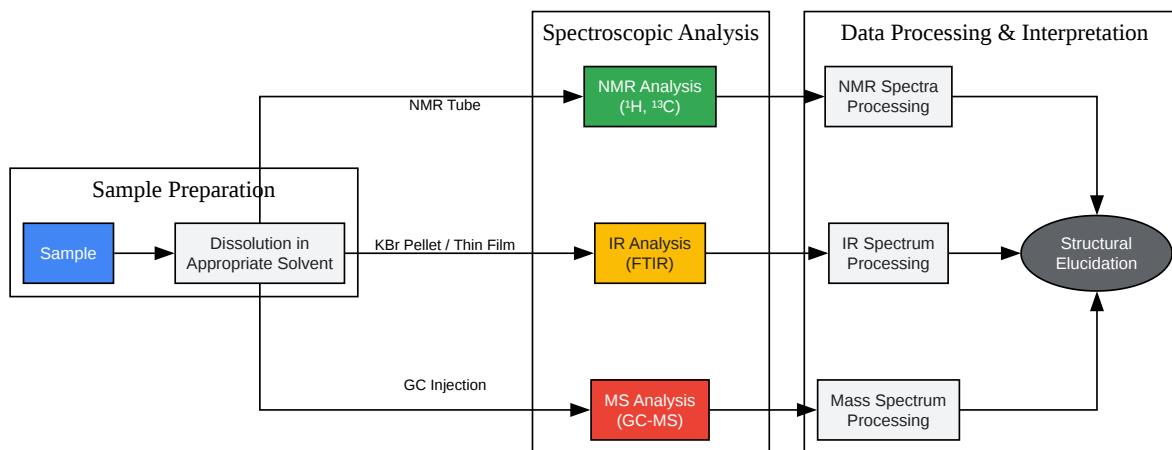
The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound was mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the compound was cast on a salt plate (e.g., NaCl or KBr). The spectrum was recorded over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. The compound was separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) was used to generate charged fragments, which were then separated by their mass-to-charge ratio ( $m/z$ ).

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(2-Chloroethoxy)benzaldehyde**.



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Caption: General workflow for spectroscopic analysis.

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